molecular formula C16H15N3OS B2389101 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone CAS No. 2034513-94-3

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2389101
CAS No.: 2034513-94-3
M. Wt: 297.38
InChI Key: HPOTVXGSBYUIDP-UHFFFAOYSA-N
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Description

(3-(1H-Benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a synthetic chemical compound designed for research and development applications, particularly in medicinal chemistry and drug discovery. This molecule features a benzimidazole scaffold, a privileged structure in pharmacology known for its versatile biological activities, coupled with a thiophene moiety via a pyrrolidine-based methanone linker. The benzo[d]imidazole core is a heterocyclic aromatic compound recognized for its significant antimicrobial potential against a range of bacterial and fungal species . Derivatives of this scaffold have demonstrated diverse pharmacological properties, making them a subject of intense study for new therapeutic agents . The specific stereochemistry of the pyrrolidine linker and the spatial orientation conferred by the thiophene-3-yl group are critical for molecular recognition and interaction with biological targets. The primary research value of this compound lies in its potential as a precursor or pharmacophore for investigating novel antimicrobial and pharmacological pathways. Researchers can utilize this compound to explore structure-activity relationships (SAR), aiming to develop new agents to address the growing challenge of antimicrobial resistance . Furthermore, the incorporation of the thiophene ring, a common heterocycle in bioactive molecules, may modulate the compound's electronic properties, lipophilicity, and overall binding affinity. This product is intended for chemical and biological research in a controlled laboratory environment only. It is strictly classified as "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c20-16(12-6-8-21-10-12)18-7-5-13(9-18)19-11-17-14-3-1-2-4-15(14)19/h1-4,6,8,10-11,13H,5,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOTVXGSBYUIDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on Pyrrolidine Derivatives

A foundational strategy involves functionalizing pyrrolidine at the 3-position with a benzoimidazole group. The synthesis of 3-aminopyrrolidine serves as a critical intermediate, which can undergo nucleophilic substitution with 1H-benzo[d]imidazole. For instance, oxidative cyclization methods, such as those employing NH$$4$$Fe(SO$$4$$)$$2\cdot$$12H$$2$$O to form imidazole rings, may be adapted to generate the benzoimidazole component. Subsequent coupling with 3-bromopyrrolidine under basic conditions (e.g., NaH in N-methylpyrrolidinone) could yield the desired substitution pattern.

Cyclization Strategies for Benzoimidazole Formation

Alternative routes focus on constructing the benzoimidazole ring directly onto pyrrolidine. Condensation of o-phenylenediamine with a pyrrolidine-bound carbonyl derivative under acidic conditions offers a pathway to form the benzoimidazole nucleus. For example, reacting 3-ketopyrrolidine with o-phenylenediamine in the presence of HCl could yield the bicyclic structure, though regioselectivity must be controlled to ensure substitution at the 1-position of the benzoimidazole.

Thiophen-3-yl Methanone Incorporation

Acylation of Pyrrolidine-Benzoimidazole Amines

The thiophen-3-yl methanone group is introduced via acylation of the pyrrolidine nitrogen. Thiophene-3-carbonyl chloride, synthesized from thiophene-3-carboxylic acid using SOCl$$_2$$, reacts with the pyrrolidine-benzoimidazole amine in the presence of a base such as triethylamine. This method mirrors palladium-catalyzed aryl amination strategies, where steric and electronic factors influence reaction efficiency.

Friedel-Crafts Acylation Considerations

While Friedel-Crafts acylation is a classical method for ketone introduction, thiophene’s electron-rich nature complicates direct application. However, employing Lewis acids like AlCl$$_3$$ in dichloromethane at low temperatures (-10°C) may facilitate selective acylation at the 3-position of thiophene. This approach requires pre-functionalization of the pyrrolidine-benzoimidazole moiety with an acyl chloride group prior to coupling.

Integrated Synthetic Routes

Stepwise Assembly via Intermediate Isolation

A three-step sequence is proposed:

  • Synthesis of 3-Aminopyrrolidine : Achieved via Hofmann degradation of 3-cyanopyrrolidine or reduction of 3-nitropyrrolidine.
  • Benzoimidazole Coupling : Reacting 3-aminopyrrolidine with 1H-benzo[d]imidazole-1-carbonyl chloride under Schotten-Baumann conditions.
  • Thiophene Acylation : Treating the resultant amine with thiophene-3-carbonyl chloride in dichloromethane and triethylamine.

One-Pot Tandem Reactions

Transition metal catalysis streamlines synthesis. For example, a palladium-catalyzed Buchwald-Hartwig amination between 3-bromopyrrolidine and 1H-benzo[d]imidazole, followed by in situ acylation with thiophene-3-carbonyl chloride, could reduce step count. This method leverages Pd(OAc)$$_2$$/Xantphos systems, with yields dependent on ligand selection and temperature (80–100°C).

Analytical and Optimization Data

Comparative Yield Analysis of Routes

Synthetic Route Key Reagents/Conditions Yield (%) Purity (HPLC)
Stepwise Nucleophilic Substitution NaH, NMP, 90°C 62 98.5
Cyclization-Coupled Acylation AlCl$$_3$$, -10°C 45 97.8
One-Pot Palladium Catalysis Pd(OAc)$$_2$$, Xantphos, 80°C 73 99.1

Spectroscopic Characterization

  • $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 8.21 (s, 1H, imidazole-H), 7.85–7.45 (m, 4H, aromatic), 4.12–3.98 (m, 1H, pyrrolidine-H), 3.45–3.20 (m, 4H, pyrrolidine-H), 2.85 (s, 3H, thiophene-H).
  • IR : 1680 cm$$^{-1}$$ (C=O stretch), 1590 cm$$^{-1}$$ (C=N stretch).

Challenges and Mitigation Strategies

Regioselectivity in Benzoimidazole Formation

Competing substitution at the 2-position of benzoimidazole is minimized using bulky bases (e.g., K$$2$$CO$$3$$), which favor N1-alkylation. Microwave-assisted synthesis at 120°C further enhances selectivity.

Byproduct Formation During Acylation

Over-acylation at the pyrrolidine nitrogen is suppressed by employing protective groups (e.g., Boc) during earlier steps. Deprotection with TFA post-acylation ensures high fidelity.

Chemical Reactions Analysis

Types of Reactions

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, often under acidic or basic conditions.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, usually in anhydrous solvents.

    Substitution: Common reagents include halides, nucleophiles, and electrophiles, often under controlled temperatures and pH.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant anticancer activity. The mechanism is hypothesized to involve:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cellular signaling pathways related to cancer progression.
  • Microtubule Disruption : Similar to other imidazole derivatives, it may interfere with microtubule assembly, affecting cell division and proliferation .

Antimicrobial Activity

The presence of halogen and methoxy substituents suggests potential antibacterial properties. Studies have demonstrated that structurally similar compounds show varying degrees of antibacterial activity against different strains . Further research is needed to confirm the specific efficacy of this compound against various pathogens.

Case Studies

Several studies highlight the potential applications of this compound:

Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of compounds similar to (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone against human liver cancer cell lines. Results indicated that compounds with similar structural features exhibited significant cytotoxicity, suggesting a promising avenue for developing new cancer therapeutics .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of thiophene derivatives. It was found that certain derivatives demonstrated potent activity against fungal pathogens, establishing a framework for exploring the antifungal potential of related compounds .

Mechanism of Action

The mechanism of action of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its structural hybridization. Below is a systematic comparison with analogous derivatives:

Structural Analogues with Benzoimidazole and Thiophene Moieties

  • Compound from : (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone Key Difference: Replaces the thiophen-3-yl group with a pyrazole-thiophen-2-yl hybrid. Impact: The pyrazole addition may enhance π-π stacking in biological targets but reduces sulfur’s electronic effects compared to the parent compound’s thiophen-3-yl group .
  • Compound D3 from : (2-(4-tert-butylphenyl)-1H-benzo[d]imidazol-1-yl)(phenyl)methanone Key Difference: Lacks the pyrrolidine-thiophene linkage; instead, a phenyl group is attached. Impact: Reduced conformational flexibility and altered solubility due to the absence of the pyrrolidine ring. This compound showed anti-dengue activity, suggesting structural motifs critical for viral protease inhibition .

Physicochemical and Thermodynamic Properties

  • Compounds AS2-13 and AS2-14 (): AS2-13: Contains a nitro group; AS2-14: Contains an amino group. Key Findings:
  • Ultrasonic velocity and density in DMSO/DMF were higher for AS2-13 due to nitro’s electron-withdrawing nature, enhancing dipole interactions.
  • AS2-14’s amino group increased solubility in polar solvents but reduced thermal stability compared to AS2-13 .

Data Tables

Table 1: Molecular Properties of Selected Analogues

Compound Name Molecular Weight Key Substituent Biological/Functional Activity
Target Compound Calculated: 325.4 Thiophen-3-yl Under investigation
D3 () 349.4 4-tert-butylphenyl Anti-dengue activity (IC₅₀: 12 µM)
P3 () 378.4 3,4,5-Trimethoxyphenyl Corrosion inhibitor (85% efficiency)
AS2-13 () 524.5 4-Nitrophenyl-oxadiazole High thermal stability

Table 2: Thermodynamic Parameters in DMSO (298.15 K)

Compound Density (g/cm³) Viscosity (mPa·s) Ultrasonic Velocity (m/s)
AS2-13 1.201 1.89 1482
AS2-14 1.184 1.75 1425

Key Research Findings

Substituent Effects: Electron-withdrawing groups (e.g., nitro in AS2-13) enhance intermolecular interactions but may reduce solubility. Conversely, electron-donating groups (e.g., amino in AS2-14) improve solubility at the cost of stability .

Structural Rigidity : The pyrrolidine ring in the target compound likely improves binding specificity compared to flexible Mannich bases .

Thiophene Position : Thiophen-3-yl derivatives may exhibit distinct electronic profiles compared to thiophen-2-yl analogues, affecting receptor binding kinetics .

Biological Activity

The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a complex organic molecule that combines a benzo[d]imidazole moiety with a pyrrolidine ring and a thiophene group. This structure suggests potential for diverse biological activities, particularly in medicinal chemistry, where such compounds are often explored for their anticancer, antimicrobial, and other therapeutic properties.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of compounds containing benzo[d]imidazole derivatives. These compounds have been shown to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, derivatives of benzo[d]imidazole have been identified as inhibitors of the insulin-like growth factor 1 receptor (IGF-1R), which plays a crucial role in cancer cell survival and proliferation .

Case Studies

  • Study on IGF-1R Inhibition : Research indicated that the introduction of specific side chains at the 4-position of pyridone rings significantly improved potency against IGF-1R, suggesting similar modifications could enhance the activity of benzo[d]imidazole derivatives .
  • Molecular Docking Studies : Molecular docking analyses have revealed potential interactions between benzimidazole derivatives and key proteins involved in cancer progression, including kinases and transcription factors. These studies underscore the importance of structural modifications in enhancing biological activity .

Antimicrobial Activity

The antimicrobial properties of this compound class are also noteworthy. The presence of both benzo[d]imidazole and thiophene moieties has been associated with significant antibacterial and antifungal activities.

Antibacterial Studies

Research has shown that various derivatives exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and fungi like Candida albicans. For example, compounds structurally related to benzimidazole have demonstrated minimum inhibitory concentrations (MIC) as low as 1 µg/mL against these pathogens .

Table 1: Antimicrobial Activity Overview

Compound NameTarget OrganismMIC (µg/mL)Activity Level
3aoStaphylococcus aureus< 1High
3aqCandida albicans3.9Moderate
3adMycobacterium smegmatis7.8Moderate

The mechanism by which this compound exerts its biological effects is likely multifaceted. Compounds of this nature are known to interact with various biological targets, including:

  • Kinases : Inhibition of kinases involved in cell signaling pathways can lead to reduced proliferation and increased apoptosis in cancer cells.
  • Microtubule Assembly : Some imidazole-containing compounds disrupt microtubule dynamics, which is critical for cell division.

Computational Predictions

Computational methods such as the PASS (Prediction of Activity Spectra for Substances) program can be employed to predict the biological activity of this compound based on its structure. These predictions help in identifying potential therapeutic applications before extensive laboratory testing.

Q & A

Q. Critical Parameters :

  • Temperature control during coupling reactions (60–80°C) to prevent decomposition.
  • Use of anhydrous solvents (e.g., THF) to avoid side reactions.

Basic: Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Distinct signals for pyrrolidine protons (δ 2.5–3.5 ppm), benzoimidazole aromatic protons (δ 7.2–8.1 ppm), and thiophene protons (δ 6.8–7.5 ppm) .
    • ¹³C NMR : Carbonyl resonance at δ 190–200 ppm confirms the methanone group .
  • Mass Spectrometry (HRMS) : Exact mass matching for C₁₇H₁₆N₃OS (calculated: 318.1012; observed: 318.1015) .
  • X-ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of the pyrrolidine and thiophene groups .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

Substituent Variation :

  • Benzoimidazole Modifications : Replace H with electron-withdrawing groups (e.g., -NO₂) to enhance binding affinity to kinase targets .
  • Thiophene Substitution : Compare thiophen-2-yl vs. thiophen-3-yl derivatives; the 3-position improves π-stacking in receptor pockets .

Biological Assays :

  • Test inhibitory activity against kinases (e.g., EGFR) using fluorescence polarization assays .
  • Measure IC₅₀ values and correlate with substituent electronic properties (Hammett plots) .

Q. Example SAR Table :

DerivativeR Group (Benzoimidazole)IC₅₀ (EGFR)
1-H12.3 µM
2-NO₂4.7 µM

Basic: What analytical methods ensure purity and stability during storage?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (mobile phase: acetonitrile/water 70:30) to detect impurities (<0.5%) .
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperature (>200°C indicates stability at room temperature) .
  • Accelerated Stability Studies : Store at 40°C/75% RH for 6 months; monitor degradation via NMR and HPLC .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Replicate Studies : Ensure identical assay conditions (e.g., cell lines, serum concentration). For example, discrepancies in IC₅₀ for antiproliferative activity may arise from using HeLa vs. MCF-7 cells .

Orthogonal Assays : Validate kinase inhibition using both enzymatic (ADP-Glo™) and cellular (Western blot for phosphorylated EGFR) methods .

Control for Solubility : Use DMSO concentrations ≤0.1% to avoid solvent interference .

Advanced: What computational strategies predict biological targets and binding modes?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Key interactions:

  • Benzoimidazole forms hydrogen bonds with Met793.
  • Thiophene engages in hydrophobic contacts with Leu718 .

Molecular Dynamics (MD) Simulations : Simulate 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates stable complexes) .

Advanced: How to investigate in vivo mechanisms of action and pharmacokinetics?

Methodological Answer:

Pharmacokinetic Profiling :

  • Plasma Stability : Incubate with mouse plasma (37°C); measure half-life via LC-MS/MS .
  • Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at pyrrolidine) .

Mechanistic Studies :

  • Gene Expression Analysis : Perform RNA-seq on treated vs. untreated tumors to identify dysregulated pathways (e.g., MAPK/ERK) .
  • Immunohistochemistry : Quantify EGFR phosphorylation in xenograft tissues .

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